N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Materials Science: The compound might be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl and 1H-pyrazol-1-yl ethyl intermediate: This step involves the reaction of furan and pyrazole derivatives under specific conditions such as the presence of a base or catalyst.
Coupling with 3-(methylthio)phenyl oxalamide: The intermediate is then reacted with 3-(methylthio)phenyl oxalamide under conditions that facilitate the formation of the final product. This might involve the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Mechanism of Action
The mechanism by which “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared with other oxalamide derivatives that have similar structures but different substituents.
Uniqueness
Structural Features: The presence of both furan and pyrazole rings, along with the oxalamide linkage, makes this compound unique.
Functional Groups: The combination of functional groups provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-26-14-6-2-5-13(11-14)21-18(24)17(23)19-12-15(16-7-3-10-25-16)22-9-4-8-20-22/h2-11,15H,12H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXCTOFMSOAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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